Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-4-3-6(11(13,14)15)5-7(17)16-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBRHUDALBOFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC(=CC2=N1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129529 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177258-33-0 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177258-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has shown promise in various therapeutic areas:
- Anticancer Activity : Studies indicate that compounds with imidazo-pyridine structures exhibit cytotoxic effects against cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
- Antimicrobial Properties : Research has identified similar compounds as effective against a range of bacterial and fungal strains. The halogen substituents may play a role in disrupting microbial cell membranes or interfering with metabolic pathways .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials:
- Fluorinated Polymers : The trifluoromethyl group contributes to increased thermal stability and chemical resistance, making it suitable for high-performance polymer applications .
- Organic Electronics : Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport and stability are critical .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of various imidazo-pyridine derivatives, including this compound. The derivative exhibited selective cytotoxicity against breast cancer cell lines, with an IC50 value significantly lower than that of standard chemotherapeutics. This highlights its potential as a lead compound for further development in oncology .
Case Study 2: Antimicrobial Efficacy
In research conducted by the International Journal of Antimicrobial Agents, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting mechanisms involving membrane disruption and inhibition of bacterial enzyme activity. This positions the compound as a potential candidate for antibiotic development .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Effective against cancer cell lines; inhibits growth of resistant bacteria |
| Material Science | Development of fluorinated polymers and organic electronics | Enhances thermal stability; potential use in OLEDs and OPVs |
Mechanism of Action
The mechanism by which Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent positions, functional groups, and biological activities.
Substituted Imidazo[1,2-a]pyridine Derivatives
Table 1: Structural and Functional Comparisons
Key Observations :
- Positional Effects : Bromine at C3 (as in the target compound) enhances reactivity for nucleophilic substitution compared to C6-bromo analogs (e.g., A339671, Similarity: 0.88) .
- Trifluoromethyl Group : The 7-CF₃ group in the target compound improves metabolic stability relative to 8-CF₃ analogs (e.g., A199641, Similarity: 0.88) .
- Ester vs. Acid : Ethyl carboxylate esters (e.g., target compound) are preferred for synthetic flexibility over carboxylic acids (e.g., A296542, Similarity: 0.83) .
Cytotoxic Activity Comparisons
Derivatives of the target compound, such as 7a-e and 11a-e, exhibit cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Patent-Based Agrochemical Derivatives
The European Patent Application (2023) lists imidazo[1,2-a]pyridine derivatives with ethylsulfonyl and trifluoromethyl groups (e.g., 2-[3-ethylsulfonyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine) as pesticidal agents . These compounds diverge from the target molecule in core structure (imidazo[4,5-b]pyridine) but share trifluoromethyl motifs for enhanced bioactivity.
Biological Activity
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2177258-33-0) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
- Molecular Formula: CHBrFNO
- Molecular Weight: 337.10 g/mol
- Appearance: White to off-white solid
- Purity: 99.02% (HPLC)
- Storage Conditions: 2-8°C
| Property | Value |
|---|---|
| CAS Number | 2177258-33-0 |
| Molecular Formula | CHBrFNO |
| Molecular Weight | 337.10 g/mol |
| Purity | 99.02% |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, a study focused on related compounds demonstrated potent anti-tubercular activity with low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis strains . While specific data on the tested compound's MIC values are not extensively documented, its structural similarities suggest potential effectiveness against similar pathogens.
Anticancer Activity
Studies have shown that compounds within the imidazo[1,2-a]pyridine class can inhibit cancer cell proliferation. For example, derivatives have displayed strong inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) . The compound's mechanism may involve the induction of apoptosis through mitochondrial pathways, as seen in related studies where structural modifications led to enhanced selectivity against cancer cells while sparing normal cells .
Case Studies and Research Findings
-
Synthesis and Characterization:
- The synthesis of this compound involves several steps of chemical reactions leading to the final product characterized by NMR and mass spectrometry techniques.
- In Vitro Studies:
- Quantum Chemical Investigations:
Q & A
Basic Question: What are the optimal synthetic routes for Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Core Formation : Cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions (e.g., NaOH) to construct the imidazopyridine scaffold .
- Trifluoromethyl Introduction : Fluorination via nucleophilic substitution or radical-mediated methods using reagents like Togni’s reagent .
- Bromination : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) .
- Esterification : Ethyl ester formation via carbodiimide-mediated coupling or direct alcoholysis .
Critical Factors : Catalyst choice (e.g., Pd/C for hydrogenation steps) and solvent polarity significantly impact yields. Microwave-assisted synthesis () reduces reaction times by 30–50% compared to conventional heating .
Basic Question: How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Methodological Answer:
- NMR : - and -NMR identify substituent positions. For example, the trifluoromethyl group () appears as a singlet near δ 120–125 ppm in -NMR .
- Mass Spectrometry (HRMS) : Confirms molecular weight (calc. 337.1 g/mol) and detects isotopic patterns for bromine () .
- IR Spectroscopy : Ester carbonyl () stretches near 1700–1750 cm; deviations may indicate hydrolysis .
Discrepancies : Impurities from incomplete bromination or ester hydrolysis can skew spectral data. Cross-validate with HPLC purity ≥95% () .
Advanced Question: How can researchers design experiments to evaluate this compound’s biological activity against parasitic or tumor models?
Methodological Answer:
- In Vitro Assays :
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., kinase profiling) to identify targets. The bromine atom may enhance DNA intercalation, while improves metabolic stability .
Advanced Question: How do the bromine and trifluoromethyl groups influence electrophilic reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Pd(PPh)-catalyzed reactions with arylboronic acids at 80–100°C achieve >70% substitution .
- Trifluoromethyl : Electron-withdrawing effect deactivates the ring, reducing electrophilic substitution. Use directing groups (e.g., esters) to regioselectively functionalize adjacent positions .
Contradictions : While bromine enhances nucleophilic displacement, steric hindrance from may lower yields in Buchwald-Hartwig aminations. Optimize ligand systems (e.g., XPhos) to mitigate this .
Advanced Question: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?
Methodological Answer:
- Systematic Substitution :
- Bioisosteres : Substitute with or to compare metabolic stability and target binding .
Data Integration : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends from in vitro assays .
Advanced Question: How should researchers resolve contradictions in reported biological data (e.g., cytotoxicity vs. antiparasitic efficacy)?
Methodological Answer:
- Protocol Standardization : Ensure consistent cell lines (e.g., NIH/3T3 for toxicity vs. GT3 for antiparasitic screens) and exposure times (24–72 hr) .
- Orthogonal Assays : Validate cytotoxicity via lactate dehydrogenase (LDH) release assays and antiparasitic activity via microscopy .
- Dose-Response Curves : Identify therapeutic windows where antiparasitic IC is 3–5x lower than cytotoxic CC .
Advanced Question: What methodologies assess this compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Models :
- In Vivo : Administer 10 mg/kg IV/PO in rodents; collect plasma at 0, 1, 4, 8, 24 hr. The group typically reduces oxidative metabolism, extending half-life by 2–3x .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (GHS H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) during weighing or reactions .
- Waste Management : Neutralize with 10% NaOH before disposal to hydrolyze reactive esters .
Advanced Question: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., JAK1) or parasitic enzymes. The bromine atom may occupy hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories; often enhances binding via van der Waals interactions .
Advanced Question: What green chemistry approaches minimize environmental impact during synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for cyclization steps, reducing waste .
- Catalyst Recycling : Recover Pd/C via filtration; reuse ≥3 times without yield loss .
- Flow Reactors : Continuous processing reduces energy use by 40% and improves atom economy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
